molecular formula C30H30N10O12S4 B570643 Cefotaxime dimer CAS No. 175032-97-0

Cefotaxime dimer

Cat. No. B570643
M. Wt: 850.868
InChI Key: SCHWIVHZZMAMTP-NCVGIQEBSA-N
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Description

Cefotaxime is a third-generation cephalosporin antibiotic . It has broad-spectrum activity against Gram-positive and Gram-negative bacteria . The cefotaxime dimer is a polymer impurity that can be generated during the production, transportation, storage, and use of cefotaxime .


Synthesis Analysis

The cefotaxime dimer and trimer impurities can be prepared from a polymer stock solution of cefotaxime sodium using a concentrated solution degradation method . These impurities are then separated and purified by preparative reversed-high-performance liquid chromatography (RP-HPLC), and the pure cefotaxime dimer and trimer are obtained by a freeze-drying method .


Molecular Structure Analysis

The chemical structure of the cefotaxime dimer was validated and found to be the same as in the dimers investigated earlier . The polymerization sites and stereoscopic configuration of the trimer impurity were also validated for the first time .


Chemical Reactions Analysis

Cefotaxime and its dimer and trimer impurities were characterized by infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, mass spectroscopy, and nuclear magnetic resonance (NMR, including one-dimensional and two-dimensional NMR) . The groups corresponding to the characteristic absorption peaks in the UV and IR spectra were analyzed, and the 1H and 13C NMR signals were assigned .


Physical And Chemical Properties Analysis

The molecular formula of the cefotaxime dimer is C30H30N10O12S4, with an average mass of 850.879 Da and a monoisotopic mass of 850.092773 Da .

Scientific Research Applications

  • Genotoxic Profile : Agarwal, Bhatnagar, and Rajesh (2004) found that the dimeric impurity of cefotaxime did not exhibit mutagenic or clastogenic effects in both bacterial and mammalian cells, and was non-toxic in rats at high doses (Agarwal, Bhatnagar, & Rajesh, 2004).

  • Isolation and Characterization Methodology : Fu, Li, Feng, and Yin (2022) developed a method to isolate and characterize cefotaxime dimer and trimer impurities, using techniques like HPLC and spectroscopy. This research is significant for understanding the structures and quality control of polymer impurities in cephalosporin drugs (Fu, Li, Feng, & Yin, 2022).

  • Targeting Drug-Resistant Bacterial Pathogens : Shaikh et al. (2017) synthesized cefotaxime conjugated gold nanoparticles to combat drug-resistance in ESBL producing bacterial strains. This study demonstrated the potential of restoring the efficacy of an old antibiotic against resistant pathogens using nanotechnology (Shaikh et al., 2017).

  • Trace Analysis in Biological Samples : Nigam, Mohan, Kundu, and Prakash (2009) developed a method for the estimation of cefotaxime in nanomolar concentration ranges in aqueous and human blood samples, using Zn(II) complex modified graphite paste electrodes. This is important for medical diagnostics and research (Nigam, Mohan, Kundu, & Prakash, 2009).

  • Pharmacokinetics in Neonates and Infants : Leroux, Roué, Gouyon, Biran, Zheng, Zhao, and Jacqz-Aigrain (2016) conducted a study to optimize cefotaxime dosing regimen in neonates and young infants. They developed a model-based dosing regimen based on pharmacokinetic data, which is crucial for ensuring effective and safe treatment in this vulnerable population (Leroux et al., 2016).

  • Pharmacology and Therapeutic Use : Carmine, Brogden, Heel, Speight, and Avery (1983) provided an extensive review of cefotaxime's antibacterial activity, pharmacological properties, and therapeutic use. This comprehensive review is valuable for understanding the clinical applications and effectiveness of cefotaxime (Carmine et al., 1983).

Safety And Hazards

Cefotaxime may cause skin irritation, serious eye irritation, an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled. It may also cause respiratory irritation .

Future Directions

The study of the structures and quality control of polymer impurities in cephalosporin drugs, such as the cefotaxime dimer, is of great significance . This promotes the study of polymerization sites and provides a technical basis for the allergic study of polymer impurities .

properties

IUPAC Name

(6R,7R)-3-[[[4-[(Z)-C-[[(6R,7R)-3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl]-N-methoxycarbonimidoyl]-1,3-thiazol-2-yl]amino]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N10O12S4/c1-10(41)52-5-12-7-54-26-18(24(45)40(26)20(12)28(48)49)36-22(43)16(38-51-3)14-9-56-30(34-14)32-4-11-6-53-25-17(23(44)39(25)19(11)27(46)47)35-21(42)15(37-50-2)13-8-55-29(31)33-13/h8-9,17-18,25-26H,4-7H2,1-3H3,(H2,31,33)(H,32,34)(H,35,42)(H,36,43)(H,46,47)(H,48,49)/b37-15-,38-16-/t17-,18-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHWIVHZZMAMTP-NCVGIQEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)NCC4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N\OC)/C6=CSC(=N6)N)SC4)C(=O)O)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N10O12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

850.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefotaxime dimer

CAS RN

175032-97-0
Record name Cefotaxime dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175032970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFOTAXIME DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G54TSK1689
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
11
Citations
Y Fu, J Li, F Feng, L Yin - Frontiers in Chemistry, 2022 - frontiersin.org
… The cefotaxime dimer and trimer impurities were separated … ), and the pure cefotaxime dimer and trimer were obtained by a … Results: The cefotaxime dimer was isolated and purified from …
Number of citations: 5 www.frontiersin.org
C WANG, Y CAO, Z ZHANG… - Chinese Journal of …, 2009 - ingentaconnect.com
… Key wordscefotaxime;cefotaxime polymer;cefotaxime dimer;high performance size exclusion chromatography PLEASE NOTE: The full text of this publication is in Chinese. …
Number of citations: 3 www.ingentaconnect.com
H Sun, X Cui, B Liu, J Zhang - Journal of Chromatography B, 2017 - Elsevier
… The content of the degradation product at RRT 1.5441 (cefotaxime dimer) also decreased to near zero because of decomposition of the cefotaxime dimer under alkaline condition. The …
Number of citations: 2 www.sciencedirect.com
H Fabre, KD Altria - LC-GC North America, 2001 - go.gale.com
This installment of" CE Currents" looks at the key features for validating methods of small-molecule analysis by capillary electrophoresis (CE) in pharmaceutical laboratories. Guest …
Number of citations: 19 go.gale.com
EC Signoretti, L Valvo, P Fattibene, S Onori… - Drug development …, 1994 - Taylor & Francis
The effects of gamna irradiation on cefuroxime and cefotaxime were studied. Degradation products and long-lived free radicals were investigated as a function of radiation dose. The …
Number of citations: 36 www.tandfonline.com
G Castaneda Penalvo, E Julien, H Fabre - Chromatographia, 1996 - Springer
A micellar electrokinetic chromatography method is presented which permits separation of cefotaxime and its major related impurities. Separation was carried out at 15 kV, using 30 mM …
Number of citations: 54 link.springer.com
H Fabre, KD Altria - LC GC EUROPE, 2001 - alfresco-static-files.s3.amazonaws …
The linearity of the response as a function of analyte concentration (or amount) should be assessed in the range of interest. For an active ingredient assay in a formulation, the linearity …
H Fabre, GC Penalvo - Journal of Liquid Chromatography & …, 1995 - Taylor & Francis
… , deacetylcefotaxime lactone (L), desacetoxycefotaxime (DO), desacetylcefotaxime (DA), thiazoximic acid (TH), N-formyl cefotaxime (F), cefotaxime anti-isomer (AN), cefotaxime dimer (…
Number of citations: 32 www.tandfonline.com
H Rasheed - 2019 - opus.bibliothek.uni-wuerzburg.de
Assay and impurity profiling of the pharmaceuticals are the key routine quality control methods employed worldwide for which High Performance Liquid Chromatography (HPLC) is the …
Number of citations: 1 opus.bibliothek.uni-wuerzburg.de
S Mallampati, J Pauwels, J Hoogmartens… - Separation Science and …, 2008 - Elsevier
This chapter illustrates possible applications of capillary electrophoresis in impurity profiling. Due to the large peak capacity of the technique, it is extremely well suited to separate the …
Number of citations: 15 www.sciencedirect.com

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